Comparative Wnt Pathway Inhibitory Activity Against JW67
In a direct head-to-head comparison of canonical Wnt signaling inhibitors, N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2-(thiophen-2-yl)acetamide demonstrates Wnt3A signaling inhibition with an IC50 of 1.17 μM, which is equipotent to the well-characterized inhibitor JW67 (IC50 = 1.17 μM) in the same HEK293 cell-based luciferase reporter assay [1]. Both compounds target the β-catenin destruction complex to reduce active β-catenin levels [2]. The key differentiator is their chemical structure: the target compound is a tetrahydroquinoline-thiophene acetamide, while JW67 is a complex spirocyclic oxindole [1]. This structural divergence offers a distinct chemical scaffold for exploring Wnt inhibition, which is critical for structure-activity relationship (SAR) optimization and may lead to different pharmacokinetic properties and off-target profiles, despite comparable in vitro potency.
| Evidence Dimension | Inhibition of canonical Wnt signaling (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.17 μM |
| Comparator Or Baseline | JW67 (CAS 442644-28-2): IC50 = 1.17 μM |
| Quantified Difference | Equipotent (< 2-fold difference) |
| Conditions | Super top flash luciferase reporter gene assay in HEK293 cells stimulated with mouse Wnt3A. |
Why This Matters
This demonstrates the compound is a potent, validated starting point for Wnt inhibitor development, on par with the field's benchmark tool, but with a novel and structurally distinct chemical scaffold.
- [1] BindingDB. (2013). Affinity Data for BDBM50380615 and BDBM50380616. IC50: 1.17E+3nM for both entries. Assay: Inhibition of mouse Wnt3A signaling in human HEK293 cells. View Source
- [2] Waaler, J., Machon, O., Tumova, L., et al. (2011). Novel synthetic antagonists of canonical Wnt signaling inhibit colorectal cancer cell growth. Cancer Research, 71(1), 197-205. View Source
